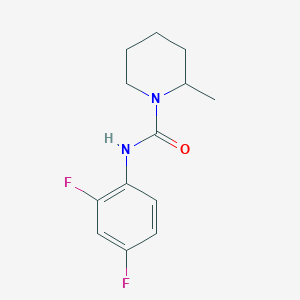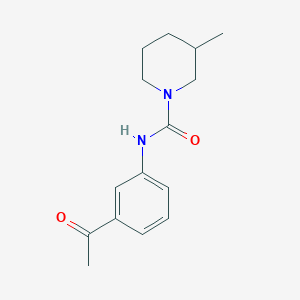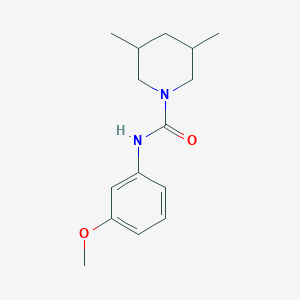
N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide, also known as DF-MPJC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties.
Wirkmechanismus
N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide is believed to exert its therapeutic effects by modulating the activity of various proteins and enzymes in the body. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide can alter the expression of genes involved in various biological processes, such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide has been shown to have a range of biochemical and physiological effects in various cell types and animal models. These include inhibition of cell proliferation, induction of apoptosis, modulation of immune function, and improvement of cognitive function. N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide has also been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide in lab experiments is its specificity for HDAC inhibition, which can allow for more targeted modulation of gene expression compared to other HDAC inhibitors. Additionally, N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide has been shown to have low toxicity in animal models, which makes it a promising candidate for further preclinical and clinical development. However, one limitation of using N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide is its relatively low potency compared to other HDAC inhibitors, which may limit its efficacy in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide. One area of interest is the development of more potent analogs of N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide that can be used in a wider range of applications. Another area of interest is the investigation of the specific genes and pathways that are modulated by N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide, which could provide insights into its mechanism of action and potential therapeutic targets. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide in various disease contexts.
Synthesemethoden
N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide can be synthesized using a multistep process that involves the reaction of 2,4-difluorobenzaldehyde with methylamine, followed by reduction with sodium borohydride and subsequent reaction with piperidine-1-carboxylic acid. The final product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide has been studied for its potential therapeutic properties in various fields, including neuroscience, cancer research, and infectious diseases. In neuroscience, N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In cancer research, N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide has been found to inhibit the growth of cancer cells and sensitize them to chemotherapy. In infectious diseases, N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide has been shown to have antiviral activity against hepatitis C virus and dengue virus.
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O/c1-9-4-2-3-7-17(9)13(18)16-12-6-5-10(14)8-11(12)15/h5-6,8-9H,2-4,7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRDCJUTDMUCMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide](/img/structure/B7460921.png)








